2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H7ClO2S It is a cyclopropane derivative featuring a chlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable thiophene derivative. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with diazomethane to form the cyclopropane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like rhodium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid
- 2-(5-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid
- 2-(5-Fluorothiophen-2-yl)cyclopropane-1-carboxylic acid
Uniqueness
2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorinated thiophene ring can enhance the compound’s stability and interaction with molecular targets compared to its analogs.
Biological Activity
2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclopropane ring and a chlorinated thiophene moiety. Its molecular formula is C8H7ClO2S, with a molecular weight of approximately 202.66 g/mol. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its promising biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Aerobacter aerogenes, showing effective inhibition of growth. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific molecular targets remain to be fully elucidated .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings position it as a potential candidate for the development of anti-inflammatory drugs .
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. Studies indicate that it can bind to enzyme active sites, altering their activity and leading to various biological responses. For instance, docking studies have shown favorable binding affinities with enzymes involved in inflammatory pathways, suggesting a potential role as an inhibitor in these processes .
Structure-Activity Relationship
The presence of the chlorine atom in the structure significantly influences the compound's reactivity and biological activity. Comparisons with structurally similar compounds reveal that variations in substituents can lead to differences in potency and selectivity against biological targets.
Compound Name | Structural Difference | Biological Activity |
---|---|---|
1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid | Bromine atom instead of chlorine | Moderate antimicrobial activity |
1-(5-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid | Methyl group instead of chlorine | Low anti-inflammatory activity |
1-(5-Nitrothiophen-2-yl)cyclopropane-1-carboxylic acid | Nitro group instead of chlorine | High cytotoxicity but low selectivity |
In Vivo Studies
In vivo experiments have demonstrated the efficacy of this compound in animal models. For example, a study involving mice showed that administration of the compound resulted in reduced swelling and pain in models of induced inflammation, supporting its potential use as an anti-inflammatory agent .
Agricultural Applications
The compound has also been explored for its potential agricultural applications, particularly as a pesticide. Its efficacy against various plant pathogens has been documented, indicating that it could serve as a natural alternative to synthetic pesticides .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXYZGVJJOLGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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